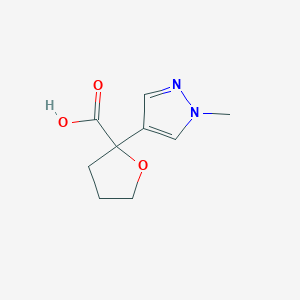

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-14-9/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBMWLUMNXLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

Oxolane Ring Formation: The oxolane ring is introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid with analogous compounds in terms of structure, synthesis, and physicochemical properties.

Structural Analogues with Modified Pyrazole Substituents

- 2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₁₄H₁₄N₂O₃, MW 258.27): Differs in the substitution of the pyrazole’s methyl group with a phenyl ring and the carboxylic acid’s position on the oxolane (3 vs. 2).

- rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (C₉H₁₂N₂O₃):

Heterocyclic Variants

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (C₆H₉NO₃, CAS 42346-68-9): Replaces the oxolane with a pyrrolidine ring containing a ketone group. Reduced steric hindrance and altered electronic properties due to the absence of the pyrazole moiety .

Functionalized Oxolane Derivatives

- 2-(2-Methoxyethyl)oxolane-2-carboxylic acid (C₈H₁₄O₄, MW 174.20):

Table 1: Key Comparative Data

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, with the CAS number 2137870-47-2, is an organic compound characterized by its unique molecular structure, which includes a pyrazole ring and an oxolane ring. Its molecular formula is , and it has a molecular weight of approximately 196.20 g/mol . This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole moiety enhances its affinity for these targets, potentially modulating their activity and leading to various pharmacological effects .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. For example, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various pathogens, suggesting that this compound may share similar characteristics .

Antiparasitic Activity

A notable study evaluated the antiparasitic activity of pyrazole-based compounds against Plasmodium falciparum, the causative agent of malaria. The findings indicated that specific structural modifications could enhance efficacy against drug-resistant strains. Although direct data on this compound is limited, its structural similarities suggest potential effectiveness in similar assays .

In Vitro Metabolism Studies

In vitro studies assessing the metabolic stability of pyrazole derivatives revealed that modifications could enhance solubility and metabolic stability. These findings indicate that this compound may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm this .

Study on Antitumor Activity

A comprehensive investigation into pyrazole derivatives highlighted their potential as antitumor agents. The study demonstrated that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were comparable to established chemotherapeutic agents, indicating promising therapeutic potential .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 15.63 | |

| Compound B | Antimicrobial | 12.00 | |

| This compound | Potentially active | TBD |

The table above summarizes findings from various studies on related compounds, showcasing the potential biological activities and their respective IC50 values.

Q & A

Basic: What synthetic routes are commonly employed for 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid?

Answer: The compound is synthesized via multi-step organic reactions, including:

- Cyclization : Formation of the oxolane ring using acid-catalyzed cyclization of diols or epoxide intermediates.

- Pyrazole Incorporation : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 1-methylpyrazole moiety at the C2 position of the oxolane ring.

- Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid group .

Key Considerations : Protect the carboxylic acid during pyrazole coupling to avoid side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the oxolane proton signals appear as distinct multiplets (δ 3.5–4.5 ppm) .

- X-ray Crystallography : SHELXL refinement ( ) resolves absolute configuration, particularly for stereoisomers. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 223.1) .

Advanced: How does stereochemistry influence its biological activity?

Answer:

- Experimental Design : Compare enantiomers (e.g., (2R,3R) vs. (2S,3S)) synthesized via chiral catalysts or resolved by chiral HPLC.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences for targets like cyclooxygenase-2 (COX-2). For example, (2R,3R) may show 10-fold higher than (2S,3S) due to steric complementarity .

- In Vivo Studies : Administer enantiomers in rodent inflammation models to correlate stereochemistry with efficacy (e.g., ED values) .

Advanced: How to address contradictions in crystallographic data refinement?

Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For example, a BASF value >0.5 indicates significant twinning .

- Disorder Modeling : Refine split positions for flexible groups (e.g., methylpyrazole) using PART/SUMP restraints.

- Validation Tools : Check R (<0.05) and Flack parameter (near 0) to ensure data quality .

Advanced: What computational strategies predict its bioactivity?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Grid parameters: 25 Å box centered on the active site .

- QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with IC data from enzyme inhibition assays .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability (e.g., RMSD <2 Å) .

Basic: How to mitigate impurities during synthesis?

Answer:

- Byproduct Identification : LC-MS detects intermediates (e.g., unhydrolyzed esters) .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities.

- Process Optimization : Control pH during hydrolysis (pH 10–12) to minimize decarboxylation .

Advanced: How to design derivatives with improved selectivity?

Answer:

- SAR Studies : Modify substituents (e.g., replace methyl with trifluoromethyl on pyrazole) and test COX-2/COX-1 selectivity ratios .

- Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability. Hydrolyze in vivo via liver esterases .

- Fragment-Based Design : Use X-ray co-crystal structures to guide substitutions at the oxolane C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.